3-(Aminomethyl)thietan-3-ol
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Overview
Description
3-(Aminomethyl)thietan-3-ol is a chemical compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles. This compound is characterized by the presence of an aminomethyl group and a hydroxyl group attached to the thietane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)thietan-3-ol can be achieved through several methods. One common approach involves the reaction of epichlorohydrin with hydrogen sulfide in the presence of a base such as potassium hydroxide. This reaction yields 3-thietanol, which can then be further modified to introduce the aminomethyl group . Another method involves the use of oxiran-2-yl methanol (glycidol) as a starting material, which undergoes a series of reactions to form the desired thietane compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)thietan-3-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thietanes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
Scientific Research Applications
3-(Aminomethyl)thietan-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)thietan-3-ol involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, modulating their activity and affecting biochemical pathways. For example, it has been studied as a potential inhibitor of cyclooxygenase and lipoxygenase, enzymes involved in the biosynthesis of eicosanoids . The compound’s unique structure allows it to interact with these enzymes, leading to changes in their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
Oxetan-3-ol: Another four-membered ring compound with similar structural properties.
Thietan-3-ol: A closely related compound with a hydroxyl group attached to the thietane ring.
Thietan-3-one: A ketone derivative of thietane with different reactivity and applications.
Uniqueness
3-(Aminomethyl)thietan-3-ol is unique due to the presence of both an aminomethyl group and a hydroxyl group on the thietane ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
3-(aminomethyl)thietan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NOS/c5-1-4(6)2-7-3-4/h6H,1-3,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRLIYCESQGJLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)(CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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